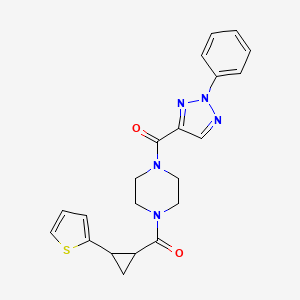

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Description

The compound "(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone" features a triazole-phenyl core linked to a piperazine moiety via a methanone bridge. The piperazine group is further substituted with a cyclopropane ring fused to a thiophene unit. The cyclopropane-thiophene hybrid may enhance metabolic stability or influence target binding compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c27-20(17-13-16(17)19-7-4-12-29-19)24-8-10-25(11-9-24)21(28)18-14-22-26(23-18)15-5-2-1-3-6-15/h1-7,12,14,16-17H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWTXIJDADDMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Cyclopropanation: The thiophene ring is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropane moiety to the thiophene ring.

Piperazine Coupling: The piperazine moiety is coupled to the triazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted piperazines.

Scientific Research Applications

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Studies

The compound shares structural motifs with several piperazine-based derivatives synthesized for drug discovery. Key analogues include:

Key Differences and Implications

- Triazole vs.

- Cyclopropane vs. Alkyl Chains : The cyclopropane in the target compound introduces rigidity, which could reduce entropy penalties during target binding compared to flexible ethane/butane linkers in MK47 and related analogues .

- Thiophene Positioning : The cyclopropane-thiophene fusion may stabilize the thiophene ring’s orientation, possibly improving metabolic resistance compared to unconstrained thiophene derivatives .

Research Findings and Methodological Insights

Structural Characterization

- Crystallographic data for analogues (e.g., Compound 21) were refined using SHELXL, indicating that similar methods could resolve the target compound’s stereochemistry .

- Software such as WinGX and ORTEP were employed for visualizing anisotropic displacement parameters in related structures, suggesting their utility for analyzing the target compound’s crystal packing .

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a novel triazole derivative that has gained attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 439.92 g/mol. The structure features a triazole ring and a piperazine moiety, which are known to contribute to various biological activities.

Compounds with similar structures have been documented to interact with biological targets through various mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes involved in nucleic acid synthesis or protein synthesis, leading to reduced cell proliferation.

- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, thus preventing their division and promoting apoptosis.

- Antimicrobial Activity : The presence of thiophene and piperazine groups enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Studies have shown that triazole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that related triazole compounds exhibit IC50 values in the range of 40 to 70 µg/mL against various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These results indicate that the compound may possess similar or enhanced activity compared to other synthesized triazole derivatives.

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Compounds featuring thiophene and piperazine rings have shown efficacy against a variety of pathogens:

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain triazole derivatives demonstrate MIC values effective against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

- Synthesis and Testing : A study synthesized several triazole derivatives and tested their biological activities. The compound mentioned was part of a series that showed promising anticancer effects against multiple cell lines .

- Mechanistic Insights : Another investigation focused on the interaction of similar compounds with cellular pathways involved in apoptosis, highlighting their potential as therapeutic agents for cancer treatment .

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of this compound to achieve >90% purity?

Methodological Answer:

- Reaction Conditions: Temperature (e.g., 80–100°C for cyclopropane formation), solvent polarity (e.g., dichloromethane for carbonyl coupling), and stoichiometric ratios (e.g., 1:1.2 for piperazine-to-triazole coupling) significantly impact yield and purity .

- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) followed by recrystallization in ethanol to remove byproducts .

- Example Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropane formation | NaBH₄, THF, 0°C → RT | 65 | 85 |

| Piperazine coupling | DCC, DCM, 24 hr | 78 | 92 |

Advanced Synthesis: Mechanistic Insights

Q. Q2: How can competing reaction pathways during piperazine-thiophene cyclopropane coupling be minimized?

Methodological Answer:

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate acylation and suppress nucleophilic side reactions at the piperazine nitrogen .

- Kinetic Control: Conduct reactions at low temperatures (−10°C) to favor the formation of the cyclopropane intermediate over ring-opening byproducts .

- Monitoring: Employ in-situ FTIR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) and confirm intermediate stability .

Structural Characterization

Q. Q3: What spectroscopic techniques are most effective for resolving ambiguities in the triazole-thiophene connectivity?

Methodological Answer:

- ¹H-¹³C HMBC NMR: Correlate the triazole C4 proton (δ 8.2–8.5 ppm) with the adjacent carbonyl carbon (δ 165–170 ppm) to confirm linkage .

- X-ray Crystallography: Resolve crystal structures to validate bond angles (e.g., 112° for cyclopropane C-C-C) and spatial arrangement of substituents .

- High-Resolution MS: Confirm molecular ion [M+H]⁺ with <2 ppm error to rule out isomeric impurities .

Computational Modeling

Q. Q4: How can molecular docking predict potential biological targets for this compound?

Methodological Answer:

- Target Selection: Prioritize receptors with hydrophobic pockets (e.g., kinase ATP-binding sites) due to the compound’s aromatic/cyclopropane motifs .

- Docking Parameters: Use AutoDock Vina with flexible ligand sampling and rigid receptor grids. Validate with MM-GBSA binding energy calculations (ΔG < −8 kcal/mol) .

- Example Output:

| Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR (4HJO) | −9.2 | π-Stacking (triazole), H-bond (carbonyl) |

| 5-HT2A (6WGT) | −7.8 | Van der Waals (cyclopropane) |

Biological Activity Contradictions

Q. Q5: How to address discrepancies in reported IC₅₀ values across cell-based assays?

Methodological Answer:

- Assay Standardization: Normalize data using internal controls (e.g., staurosporine for cytotoxicity) and consistent cell passage numbers (P5–P10) .

- Metabolic Stability: Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to account for degradation differences .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves (p < 0.05) .

Stability and Degradation

Q. Q6: What conditions accelerate hydrolytic degradation of the cyclopropane moiety?

Methodological Answer:

- pH Studies: Monitor degradation kinetics in buffers (pH 1–10). Cyclopropane rings are labile in acidic conditions (pH < 3, t₁/₂ = 12 hr) due to protonation-induced strain .

- Temperature: Accelerated testing at 40°C increases degradation rates (Q₁₀ = 2.1), detectable via UPLC-MS .

- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/v) to mitigate radical-induced ring-opening .

Analytical Method Development

Q. Q7: How to validate a reverse-phase HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

- Column: C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water/acetonitrile (gradient: 30% → 70% ACN in 15 min) .

- Validation Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.